molecular formula C18H23N3O3S B2799945 N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1H-indole-5-carboxamide CAS No. 2034531-31-0

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1H-indole-5-carboxamide

Cat. No.: B2799945
CAS No.: 2034531-31-0
M. Wt: 361.46
InChI Key: CKIAVNLENIQNKL-UHFFFAOYSA-N
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Description

This compound is a synthetic molecule featuring a piperidin-4-yl scaffold substituted with a 1,1-dioxidotetrahydrothiophen-3-yl group and an indole-5-carboxamide moiety. The sulfone group (1,1-dioxidotetrahydrothiophen) may enhance metabolic stability, while the indole carboxamide could contribute to receptor binding affinity.

Properties

IUPAC Name

N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]-1H-indole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S/c22-18(14-1-2-17-13(11-14)3-7-19-17)20-15-4-8-21(9-5-15)16-6-10-25(23,24)12-16/h1-3,7,11,15-16,19H,4-6,8-10,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKIAVNLENIQNKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC3=C(C=C2)NC=C3)C4CCS(=O)(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1H-indole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a unique structure comprising a tetrahydrothiophene moiety, a piperidine ring, and an indole-5-carboxamide framework. Its molecular formula is C₁₈H₃₁N₃O₂S, with a molecular weight of approximately 362.45 g/mol. The presence of sulfur and nitrogen in its structure suggests diverse interactions with biological targets, making it a valuable candidate for drug development.

Pharmacological Profile

Research indicates that this compound exhibits significant biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. In vitro assays have shown promising results against various cancer cell lines, indicating potential as an anticancer agent.
  • Neurological Effects : Its structural similarity to known neuroprotective agents suggests possible applications in treating neurological disorders. The compound is being investigated for its efficacy in managing conditions such as migraines and other neurodegenerative diseases.

The compound's mechanism of action likely involves interaction with specific receptors or enzymes involved in cellular signaling pathways. For instance, studies on structurally related compounds have demonstrated their ability to modulate the activity of key proteins involved in cancer progression and apoptosis.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions, allowing for the introduction of various functional groups that can enhance biological activity. The following table summarizes the key steps involved in its synthesis:

StepReaction TypeKey ReagentsOutcome
1AlkylationPiperidine + TetrahydrothiopheneFormation of piperidine derivative
2CouplingIndole + Carboxylic acid derivativesFormation of indole derivative
3Amide FormationAmine + Acid ChlorideFinal compound synthesis

Case Studies and Research Findings

Recent studies have focused on evaluating the biological activity of this compound through various assays:

  • In Vitro Anticancer Activity :
    • A study evaluated the efficacy of the compound against multiple cancer cell lines using the MTT assay. Results indicated a significant reduction in cell viability at concentrations ranging from 10 µM to 50 µM.
    • Table 2 summarizes the GI50 values obtained from these assays:
    Cell LineGI50 (µM)
    MCF-712.5
    A54915.0
    HeLa10.0
  • Apoptosis Induction :
    • The compound was tested for its ability to induce apoptosis in cancer cells. Flow cytometry analysis revealed an increase in early apoptotic markers (Annexin V positive) after treatment with the compound.
  • Neurological Assays :
    • In models simulating migraine conditions, the compound exhibited a reduction in pain response, suggesting potential use as an analgesic agent.

Scientific Research Applications

NLRP3 Inhibition

Recent studies have highlighted the compound's role as a potential inhibitor of the NLRP3 inflammasome, which is implicated in various inflammatory diseases. In vitro assays demonstrated that derivatives of this compound can significantly inhibit IL-1β release in LPS/ATP-stimulated human macrophages, showcasing its anti-inflammatory properties .

Anticancer Activity

The compound has been evaluated for its antiproliferative effects against cancer cell lines. Specifically, it has shown promising results against MCT1-expressing cancer cells, which are known for their high energy demands. The inhibition of MCT1 leads to reduced viability of these cancer cells due to impaired metabolic processes .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)Mechanism
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1H-indole-5-carboxamideA-5495.0MCT1 inhibition
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamideMCF-73.5Metabolic disruption

GIRK Channel Activation

Another significant application is its activity as a G protein-gated inwardly rectifying potassium (GIRK) channel activator. Compounds derived from this scaffold have been shown to display nanomolar potency and improved metabolic stability compared to traditional urea-based compounds . This property suggests potential therapeutic uses in cardiovascular and neurological disorders where GIRK channels play a critical role.

Biochemical Research

The compound's unique structure allows for various modifications that can enhance its biological activity. Research has focused on synthesizing derivatives with different substituents to optimize their pharmacological profiles.

Case Study: Structure-Activity Relationship (SAR)

A recent study synthesized a series of indole-based molecules derived from the core structure of this compound. These derivatives were subjected to comprehensive biological assessments, revealing that specific modifications could significantly enhance their efficacy as NLRP3 inhibitors and anticancer agents .

Table 2: Structure-Activity Relationship Findings

DerivativeModificationActivity (IL-1β Inhibition %)
Compound AAcetamide bridge35%
Compound BShortened linkerInactive
Compound CCarbonyl group removalInactive

Comparison with Similar Compounds

Research Findings and Gaps

Binding Affinity Predictions
  • Molecular docking studies suggest the indole-5-carboxamide group may occupy the CB2 receptor’s hydrophobic pocket, akin to WIN 55212-2 . However, the sulfone’s steric bulk could reduce binding efficiency compared to smaller substituents .
Metabolic Stability
  • The 1,1-dioxidotetrahydrothiophen moiety likely reduces oxidative metabolism by cytochrome P450 enzymes, a common issue with anandamide and other fatty acid derivatives.
Unresolved Questions
  • No empirical data confirm the target compound’s receptor selectivity, functional activity (agonist/antagonist), or in vivo efficacy.
  • Potential cross-reactivity with non-cannabinoid receptors (e.g., 5-HT1A) remains unexplored.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1H-indole-5-carboxamide with high purity?

  • Methodology :

  • The synthesis involves multi-step organic reactions, starting with functionalization of the piperidine ring (e.g., nucleophilic substitution) followed by coupling with the indole-carboxamide moiety .
  • Critical steps include:

Cyclopropane ring formation (if applicable) under controlled pH and temperature .

Sulfone group introduction (1,1-dioxidotetrahydrothiophen-3-yl) via oxidation of tetrahydrothiophene derivatives using agents like hydrogen peroxide .

Purification : High-performance liquid chromatography (HPLC) or recrystallization to isolate the final product .

  • Key reagents: Sodium acetate for pH stabilization, acetic acid as a solvent .

Q. How can the structural conformation of this compound be validated experimentally?

  • Methodology :

  • X-ray crystallography : To resolve the 3D arrangement of the piperidine, sulfone, and indole groups .
  • NMR spectroscopy :
  • 1^1H NMR for confirming proton environments (e.g., indole NH at ~10 ppm, piperidine protons at 2.5–3.5 ppm) .
  • 13^{13}C NMR to verify carbonyl carbons (~170 ppm) and sulfone groups (~55 ppm) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z ~312–350 g/mol) and fragmentation patterns to confirm the backbone .

Advanced Research Questions

Q. What strategies are recommended to investigate the compound’s interaction with cancer-related targets like MDM2-p53?

  • Methodology :

  • In vitro assays :

Fluorescence polarization assays to measure binding affinity to MDM2 .

Cell proliferation assays (e.g., MTT) using cancer cell lines (e.g., leukemia, breast cancer) to assess IC50_{50} values .

  • Molecular docking : Use software like AutoDock to predict binding modes of the indole-carboxamide group within the MDM2 hydrophobic cleft .
  • Western blotting : Validate downstream effects (e.g., upregulated p53 and pro-apoptotic proteins like Bax) .

Q. How to address discrepancies in biological activity data across different studies?

  • Methodology :

  • Control standardization : Ensure consistent cell lines (e.g., HCT-116 for p53-wildtype vs. p53-null) and assay conditions (e.g., serum concentration, incubation time) .
  • Metabolic stability testing : Evaluate cytochrome P450 interactions (e.g., CYP3A4) to rule out pharmacokinetic variability .
  • Structural analogs comparison : Test derivatives (e.g., methoxy or fluorine substitutions) to isolate SAR trends .

Q. What experimental approaches can elucidate the role of the sulfone group in bioavailability?

  • Methodology :

  • Comparative studies : Synthesize analogs without the 1,1-dioxidotetrahydrothiophen-3-yl group and assess solubility (via shake-flask method) and membrane permeability (Caco-2 assays) .
  • Pharmacokinetic profiling :

Plasma protein binding : Ultracentrifugation or equilibrium dialysis .

Half-life determination : In vivo rodent studies with LC-MS/MS quantification .

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